2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylamino]-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-8(2)11(12(15)16)14-7-9-4-3-5-10(13)6-9;/h3-6,8,11,14H,7H2,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXBXQVYEMNMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396962-45-0 | |
| Record name | Valine, N-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396962-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride is an organic compound classified under amino acids and derivatives. Its unique structure, characterized by a chiral center and the presence of a chlorophenyl group, suggests potential biological activity. This article explores the compound's biological properties, including its antimicrobial activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C12H16ClN2O2•HCl
- Molecular Weight : Approximately 278.18 g/mol
- Key Functional Groups : Amino group, carboxylic acid, and chlorophenyl moiety.
The chlorophenyl substitution is hypothesized to influence the compound's electronic properties, potentially enhancing its biological interactions compared to similar compounds without halogen substitutions.
Antimicrobial Activity
Research indicates that compounds with structural similarities to 2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride exhibit various antimicrobial activities. For instance, studies have shown that related compounds demonstrate effectiveness against Gram-positive bacteria and certain fungal strains like Candida albicans .
| Compound | Target Organism | Activity Level |
|---|---|---|
| 2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride | Staphylococcus aureus | Moderate |
| 2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride | C. albicans | Significant |
| N-acyl-α-amino acids | Various Gram-positive bacteria | Varies from moderate to high |
The exact mechanism of action for 2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride remains largely unexplored. However, it is suggested that its activity may involve interactions with bacterial cell membranes or inhibition of key metabolic pathways in pathogens. The presence of the amino and carboxylic acid groups allows for potential hydrogen bonding with biological targets, which may enhance its efficacy .
Case Studies
-
Antimicrobial Efficacy Study :
A study assessed the antimicrobial activity of various derivatives of amino acids, including those similar to 2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride. Results indicated that modifications in the aromatic ring significantly impacted the antimicrobial potency against S. aureus and C. albicans, suggesting that structural variations play a crucial role in biological activity . -
Toxicity Assessment :
In toxicity assays using aquatic models such as Daphnia magna, compounds structurally related to 2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride displayed varying degrees of toxicity. Some derivatives were found to be non-toxic at certain concentrations, indicating potential for therapeutic use with minimized environmental impact .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share core features with the target molecule, differing primarily in substituents or functional groups:
Key Observations:
- Chlorine Substitution: The 3-chlorophenyl group in the target compound likely enhances lipid solubility compared to the non-halogenated benzylamino analog (), which could improve blood-brain barrier penetration or receptor affinity.
- Ester vs. Acid : The methyl ester analog () may act as a prodrug, with esterase-mediated conversion to the active carboxylic acid form. This contrasts with the target compound’s immediate bioavailability as a salt.
- Pharmacological Context : The valsartan-related compound () highlights the importance of bulky aromatic groups (e.g., tetrazolyl biphenyl) in angiotensin receptor binding, suggesting the target’s 3-chlorobenzyl group might occupy similar hydrophobic pockets.
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:
- Hydrochloride Salts : Both the target compound and ’s 2-methylphenyl analog exhibit improved water solubility due to ionic character.
Preparation Methods
Synthesis of the Amino Acid Core
The amino acid portion, 3-methylbutanoic acid, can be prepared via enantioselective hydrogenation or catalytic oxidation of precursor compounds. For example, arylacetic acids can be converted to α-amino acids using strong bases (lithium or sodium amides, organolithium, or Grignard reagents) followed by dehydration and hydrogenation steps catalyzed by optically active ruthenium diphosphine complexes.
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1 | Conversion of arylacetic acid with strong base | Formation of di-anion intermediate | Lithium dialkylamides or organomagnesium used |
| 2 | Reaction with acetone | Formation of hydroxy acids | Hydroxy acids isolated or dehydrated |
| 3 | Enantioselective hydrogenation | Optically active amino acid | Ruthenium diphosphine catalysts employed |
Introduction of the (3-Chlorophenyl)methylamino Group
The key step involves attaching the (3-chlorophenyl)methylamino substituent to the amino acid backbone. This is typically achieved by:
- N-acylation reactions using acid chlorides derived from chlorinated aromatic precursors
- Use of thionyl chloride to convert carboxylic acids to acid chlorides, followed by reaction with amines under controlled conditions
For example, 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride was prepared by oxidation of chlorobenzene derivatives, then reacted with valine to form the corresponding amido acid in high yield (93%).
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1 | Chlorination of aromatic compound | Formation of chlorinated intermediate | Catalyzed by AlCl3 or Lewis acids |
| 2 | Oxidation with CrO3 in acetic acid | Formation of acid derivative | Reflux conditions |
| 3 | Conversion to acid chloride with thionyl chloride | Acid chloride formation | Used crude in next step |
| 4 | N-acylation with amino acid (e.g., valine) | Formation of amido acid | High yield (e.g., 93%) |
Formation of Hydrochloride Salt
The final step involves converting the free amine acid to its hydrochloride salt to improve stability and solubility. This is typically done by acidification with hydrochloric acid, followed by filtration and recrystallization to obtain pure hydrochloride crystals.
Alternative Preparation Routes
Chlorination, Oxidation, and Ammoniation Sequence
A related preparation method for analogous compounds (e.g., 3-methyl-2-aminobenzoic acid) involves:
- Chlorination of m-xylene to 2-chloro-m-xylene using Lewis acid catalysts like ferric trichloride
- Catalytic oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid using hydrogen peroxide and sodium acetate catalyst in acetic acid
- Ammoniation under alkaline conditions with copper catalysts and ammonia gas in solvents like DMSO to yield the amino acid
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | m-xylene + Cl2, FeCl3 catalyst, 60 °C | - | Formation of 2-chloro-m-xylene |
| 2 | 2-chloro-m-xylene + H2O2, NaOAc catalyst, 90 °C | 92.7-95.2 | Oxidation to 3-methyl-2-chlorobenzoic acid |
| 3 | 3-methyl-2-chlorobenzoic acid + NH3, CuCl, Na2CO3, DMSO, 150 °C | 88.6 | Ammoniation to 3-methyl-2-aminobenzoic acid |
This method emphasizes environmentally friendlier reagents and avoids hazardous nitration steps.
Summary Table of Preparation Parameters
| Preparation Stage | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amino acid backbone formation | Strong bases (Li, Na amides), organolithium | Room temp to reflux | Variable | Enantioselective hydrogenation |
| Aromatic chlorination | Chlorine, Lewis acid catalysts (FeCl3, AlCl3) | 60 °C | High | Selective chlorination |
| Oxidation of chlorinated intermediates | H2O2, NaOAc, acetic acid | 80-100 °C | 92-95 | Catalytic oxidation |
| Ammoniation | NH3 gas, CuCl, Na2CO3, DMSO | 130-150 °C | ~89 | Alkaline ammoniation |
| Acid chloride formation | Thionyl chloride | Room temp to reflux | High | For N-acylation step |
| N-acylation with amino acid | Amino acid, acid chloride | Room temperature | 93 | High yield amido acid |
| Hydrochloride salt formation | HCl acid | Room temperature | Quantitative | Crystallization step |
Research Findings and Notes
- The use of strong bases and organometallic reagents facilitates the formation of reactive intermediates for amino acid synthesis.
- Catalytic oxidation with hydrogen peroxide and sodium acetate in acetic acid provides an efficient and environmentally benign method for converting chlorinated aromatics to carboxylic acids.
- Copper catalysts in ammoniation steps improve conversion rates and selectivity under alkaline conditions.
- Acid chloride intermediates formed by thionyl chloride enable high-yield N-acylation reactions critical for attaching the (3-chlorophenyl)methylamino group.
- Final hydrochloride salt formation enhances compound stability and crystallinity for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of a primary amine precursor (e.g., 3-chlorobenzylamine) with a β-methyl-substituted α-bromoester, followed by hydrolysis and HCl salt formation. Critical parameters include temperature control (0–25°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios to minimize byproducts like over-alkylated amines . Post-synthesis, purification via recrystallization or column chromatography (gradient elution with methanol/water) ensures high purity.
- Optimization : Use Design of Experiments (DoE) to evaluate the impact of pH, reaction time, and catalyst (e.g., KCO) on yield. Monitor intermediates using TLC or HPLC .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Techniques :
- NMR : H and C NMR identify the chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and methylamino backbone (δ 1.2–1.4 ppm for CH) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks at m/z 271.1 [M+H] (CHClNO) and isotopic patterns for chlorine .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can computational chemistry methods optimize enantioselective synthesis and predict biological activity?
- Approach :
- Reaction Design : Use density functional theory (DFT) to model transition states and identify chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
- Molecular Docking : Simulate interactions with GABA receptors using AutoDock Vina. The chlorophenyl group shows hydrophobic binding to receptor pockets, while the carboxylic acid forms hydrogen bonds with Arg141 .
- Validation : Compare computational binding affinities (ΔG values) with experimental IC data from radioligand assays .
Q. How can contradictory data on receptor binding affinities be resolved?
- Case Study : Discrepancies in reported IC values (e.g., 10 nM vs. 100 nM for GABA) may arise from assay conditions (e.g., pH, buffer composition).
- Resolution :
- Standardize assays using HEK293 cells expressing human GABA receptors and [H]-CGP54626 as a radioligand.
- Perform saturation binding to calculate K and competitive inhibition curves to determine K .
- Validate results with orthogonal methods (e.g., fluorescence polarization) .
Q. What challenges arise in scaling up synthesis, and how can reactor design address them?
- Challenges : Exothermic reactions during alkylation require precise temperature control to avoid decomposition.
- Solutions :
- Use continuous-flow reactors with in-line cooling and real-time monitoring (e.g., IR spectroscopy) .
- Implement membrane separation technologies to isolate intermediates and reduce solvent waste .
- Case Study : A pilot-scale batch process achieved 85% yield with >99% purity using automated crystallization control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
